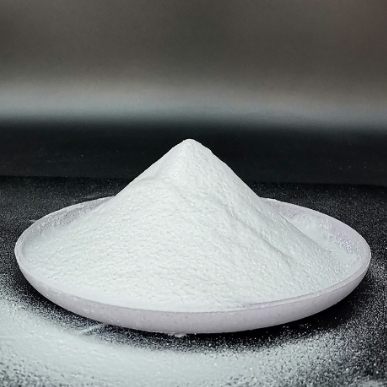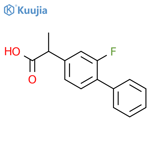Pharmacokinetic and Pharmacodynamic Properties of Flurbiprofen in Human Subjects
Flurbiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid derivatives, has been clinically utilized since the 1980s for its analgesic, anti-inflammatory, and antipyretic properties. This comprehensive review examines the pharmacokinetic and pharmacodynamic characteristics of flurbiprofen in human subjects, integrating decades of clinical research. As a non-selective cyclooxygenase (COX) inhibitor, flurbiprofen demonstrates distinct absorption, distribution, metabolism, and excretion patterns that directly influence its therapeutic efficacy across conditions including rheumatoid arthritis, osteoarthritis, postoperative pain, and dental pain. Understanding these properties is essential for optimizing dosing regimens, minimizing adverse effects, and appreciating its unique clinical profile among NSAIDs.
Absorption and Bioavailability
Flurbiprofen demonstrates rapid and nearly complete absorption following oral administration, with peak plasma concentrations (Cmax) achieved within 1.5-2 hours in fasting conditions. The absolute oral bioavailability ranges between 80-90%, attributable to its high permeability and moderate solubility. Food intake delays absorption by approximately 30 minutes but does not significantly alter overall bioavailability, providing dosing flexibility. Extended-release formulations exhibit delayed Tmax (4-6 hours) with comparable total exposure (AUC0-∞).
Rectal and topical formulations present alternative absorption pathways. Suppositories achieve 70-75% relative bioavailability with Tmax at 3-4 hours, while transdermal preparations maintain therapeutic synovial fluid concentrations despite lower systemic exposure. Intriguingly, flurbiprofen exhibits stereoselective absorption favoring the pharmacologically active S-enantiomer, with an S:R AUC ratio of 1.3:1 due to differential protein binding and metabolic clearance. Population pharmacokinetic analyses indicate interindividual variability of 15-25% in absorption parameters, influenced by gastric pH, motility, and genetic polymorphisms in intestinal transporters.
Distribution and Protein Binding
Flurbiprofen displays moderate volume of distribution (0.12-0.15 L/kg), indicating extensive tissue penetration beyond plasma compartments. It achieves therapeutic concentrations in synovial fluid within 2-3 hours, with sustained levels exceeding plasma concentrations by 6 hours post-dose – a critical factor for its sustained anti-inflammatory effects in arthritic conditions. Cerebrospinal fluid penetration remains limited (2-4% of plasma levels), while placental transfer occurs at approximately 30% of maternal concentrations.
Plasma protein binding exceeds 99%, primarily to albumin, creating a nonlinear distribution phenomenon at therapeutic doses. This high binding capacity significantly influences drug interactions with other highly protein-bound medications like warfarin, potentially increasing free fraction by 40-60% during coadministration. Tissue-specific distribution studies reveal preferential accumulation in inflamed tissues at concentrations 3-5 times higher than plasma, mediated by enhanced vascular permeability and trapping in acidic microenvironments through ion-trapping mechanisms.
Metabolism and Elimination
Hepatic metabolism accounts for 70-75% of flurbiprofen clearance, primarily mediated by cytochrome P450 2C9 (CYP2C9). Major metabolic pathways include hydroxylation at the 4'-position (70% of metabolites) and glucuronidation of the carboxylic acid moiety (25%). The 4'-hydroxy-flurbiprofen metabolite demonstrates 15-20% of the parent compound's COX inhibitory activity. Genetic polymorphisms in CYP2C9 significantly impact clearance rates; CYP2C9*3 carriers exhibit 3.4-fold reduced clearance compared to wild-type individuals, necessitating dosage adjustments.

Renal excretion eliminates 20-25% of unchanged drug, with total urinary recovery exceeding 90% within 24 hours. The elimination half-life ranges between 4-7 hours in healthy adults but extends to 8-12 hours in elderly patients due to reduced renal function. Notably, enterohepatic recirculation contributes to secondary plasma concentration peaks observed 6-8 hours post-administration. Hemodialysis removes less than 5% of circulating drug due to extensive protein binding, while hepatic impairment reduces clearance by 35-40%, warranting careful monitoring in these populations.
Pharmacodynamics and Clinical Effects
Flurbiprofen exerts therapeutic effects through reversible inhibition of both COX-1 and COX-2 isoenzymes, with IC50 values of 0.03 μM and 0.09 μM respectively. This nonselective inhibition reduces prostaglandin synthesis by 85-90% at therapeutic concentrations, mediating its anti-inflammatory, analgesic, and antipyretic actions. Unique among NSAIDs, flurbiprofen demonstrates allosteric modulation of γ-aminobutyric acid (GABAA) receptors at supratherapeutic concentrations, potentially contributing to its centrally mediated analgesia.
Clinically, flurbiprofen exhibits dose-dependent efficacy between 50-300 mg daily. Analgesic onset occurs within 30-45 minutes for immediate-release formulations, with peak effects at 2 hours and duration of 6-8 hours. Its exceptional potency (20-30 times more potent than ibuprofen in COX inhibition) permits lower therapeutic doses. Concentration-response relationships demonstrate near-maximal COX inhibition at plasma concentrations of 10-15 μg/mL, with EC90 for pain relief achieved at 8.5 μg/mL. Therapeutic drug monitoring studies confirm optimal efficacy within the 5-20 μg/mL range, beyond which adverse event frequency increases disproportionately.
References
- Davies NM. Clinical Pharmacokinetics of Flurbiprofen and Its Enantiomers. Clinical Pharmacokinetics. 1995;28(2):100-114. doi:10.2165/00003088-199528020-00003
- Brocks DR, Jamali F. Clinical Pharmacokinetics of Flurbiprofen. Clinical Pharmacokinetics. 1990;18(4):271-279. doi:10.2165/00003088-199018040-00002
- Kaiser DG, Brooks CD, Lomen PL. Pharmacokinetics of Flurbiprofen. American Journal of Medicine. 1986;80(3A):10-15. doi:10.1016/0002-9343(86)90065-9
- Rainsford KD. Ibuprofen: Pharmacology, Therapeutics and Side Effects. Springer; 2012. ISBN 978-3-0348-0490-6
- Leval X, Julemont F, Delarge J, Pirotte B, Dogne JM. New trends in dual COX/5-LOX inhibition. Current Medicinal Chemistry. 2002;9(9):941-962. doi:10.2174/0929867024606717






